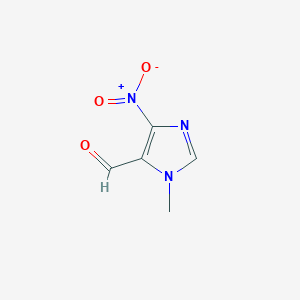
2-(3-Hydroxyphenyl)acetamide
Übersicht
Beschreibung
“2-(3-Hydroxyphenyl)acetamide” is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.1626 . It is also known as N-(2-hydroxyphenyl)acetamide .
Synthesis Analysis
The synthesis of 2-(3-Hydroxyphenyl)acetamide and its derivatives has been the subject of several studies . For instance, one study reported the synthesis of 2,2-diphenyl-N-(3-phenylpropyl)acetamide . The reaction was carried out using 2,2-diphenylacetic acid in dry dichloromethane (DCM) with N,N1-carbonyldiimidazole (CDI) and 4-dimethyl aminopyridine (DMAP) .
Molecular Structure Analysis
The molecular structure of 2-(3-Hydroxyphenyl)acetamide has been analyzed in several studies . For example, one study reported the crystal structure of N-(3-Hydroxyphenyl)acetamide .
Chemical Reactions Analysis
The chemical reactions involving 2-(3-Hydroxyphenyl)acetamide have been investigated in several studies . For instance, one study reported that on hydrolysis, a compound was converted to the corresponding phenoxy acid, which was then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry DCM, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish a compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Hydroxyphenyl)acetamide have been reported in several studies . For example, it has been described as a white, odorless crystalline powder . It is soluble in water, ethanol, acetone, chloroform, glycerol, methanol, propylene glycol, and solutions of alkali hydroxides, but insoluble in diethyl ether .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
“2-(3-Hydroxyphenyl)acetamide” and its derivatives have been studied extensively in medicinal chemistry . The aim is to design and develop new pharmaceutical compounds. Many chemical techniques as well as new computational chemistry applications are used to study the utilization of drugs and their biological effects .
Anti-Oxidant Screening
Compounds derived from “2-(3-Hydroxyphenyl)acetamide” have shown great activity in anti-oxidant screening . For example, compounds like (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide and (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide have shown promising results .
Anti-Candida Agents
Derivatives of “2-(3-Hydroxyphenyl)acetamide” have been synthesized and studied as a novel class of anti-Candida agents . This research could lead to the development of new treatments for Candida infections .
Impurity Quantitation
“2-(3-Hydroxyphenyl)acetamide” has been used in the quantitation of coeluting impurities in synthetic routes . For example, it has been used in the detection and simultaneous quantitation of the coeluting atenolol-related synthetic route impurities .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2-(3-Hydroxyphenyl)acetamide, also known as Acetaminophen or Paracetamol, is an analgesic drug used alone or in combination with opioids for pain management, and as an antipyretic agent .
Mode of Action
It is believed that the antipyretic actions of the compound are likely attributed to direct action on heat-regulating centers in the brain, resulting in peripheral vasodilation, sweating, and loss of body heat .
Biochemical Pathways
It has been found that the compound is involved in the biosynthesis of phenazine-1-carboxylic (pca), a process that is confirmed through the deletion of genes phzf, nat, and trpe .
Pharmacokinetics
In a study involving a related compound, paracetamol/orphenadrine, it was found that the compound was administered after a 10-hour fast, and blood samples for pharmacokinetic analysis were collected at scheduled time intervals prior to and up to 72 hours after dosing .
Result of Action
It has been found that the compound has potential for antifungal, anti-inflammatory, antitumor, anti-platelet, and anti-arthritic activities .
Action Environment
2-(3-Hydroxyphenyl)acetamide and its structural analogs are ubiquitous in the natural environment and easily accumulate in aquatic environments. They have been detected in surface waters, wastewater, and drinking water throughout the world . The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of other chemicals and the pH of the environment .
Eigenschaften
IUPAC Name |
2-(3-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-8(11)5-6-2-1-3-7(10)4-6/h1-4,10H,5H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAWZUUCGUEJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570174 | |
| Record name | 2-(3-Hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22446-41-9 | |
| Record name | 2-(3-Hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-hydroxyphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(3-Hydroxyphenyl)acetamide factor into doping control in sports?
A: 2-(3-Hydroxyphenyl)acetamide sulfate (M1) has been identified as a potential biomarker for the illicit use of 2-phenylethanamine (phenethylamine, PEA) in sports. PEA is a stimulant listed on the World Anti-Doping Agency's (WADA) Prohibited List []. While PEA occurs naturally in humans, athletes may abuse synthetic versions for performance enhancement. Research indicates that monitoring the ratio of M1 to PEA in urine samples can help differentiate between naturally occurring PEA and PEA ingested through prohibited substances []. Specifically, high PEA concentrations coupled with low M1 levels suggest the use of synthetic PEA.
Q2: What is the role of 2-(3-Hydroxyphenyl)acetamide in anticancer research?
A: Theoretical analysis suggests that amide derivatives of nitrile glycosides, including 2-(3-Hydroxyphenyl)acetamide, may possess anticancer properties []. This hypothesis stems from the idea that cancer cells, with their reliance on carbohydrates for energy, might be susceptible to these compounds. While still in its early stages, this research proposes that 2-(3-Hydroxyphenyl)acetamide could potentially disrupt the metabolic processes of cancer cells, offering a novel avenue for anticancer drug development [].
Q3: Can you elaborate on the significance of the “syn-isomer” in relation to 2-(3-Hydroxyphenyl)acetamide?
A: In the context of pharmaceutical development, the stereochemistry of a compound is crucial. The term "syn-isomer" refers to a specific spatial arrangement of atoms within a molecule. Patent literature highlights the synthesis and potential pharmaceutical applications of the syn-isomer of 7-substituted-3-methyl-3-cephem-4-carboxylic acids, which includes a derivative containing 2-(3-Hydroxyphenyl)acetamide []. While the specific role of the syn-isomer in this context requires further investigation, it underlines the importance of stereochemistry in drug design and efficacy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)



![3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1355107.png)
![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)




